3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also has a pyridinyl group attached to the piperidine ring via an ether linkage. Additionally, it has a carbonyl group attached to the piperidine ring and a dihydropyridinone group, which is a type of lactam .
Molecular Structure Analysis
The presence of the piperidine ring, a saturated five-membered ring with one nitrogen atom, could contribute to the molecule’s three-dimensional structure due to the sp3 hybridization of the ring atoms . The carbonyl group and the pyridinyl group are likely to be planar due to sp2 hybridization .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ether linkage could be cleaved under acidic conditions. The carbonyl group could undergo reactions such as reduction to form an alcohol or nucleophilic addition to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the carbonyl group and the ether linkage would likely make the compound somewhat polar and could affect its solubility in different solvents .Future Directions
properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-21-8-2-3-14(17(21)23)18(24)22-9-5-13(6-10-22)12-25-16-4-7-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDSNOBNGUTARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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